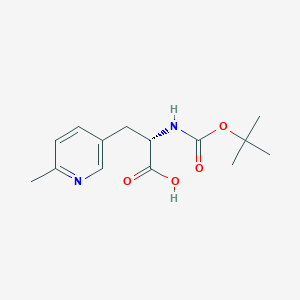![molecular formula C10H15NO3 B13327560 Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13327560.png)
Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and diverse biological activities. The compound’s structure includes a bicyclic framework with a nitrogen atom, making it a valuable model for studying various chemical transformations and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions often include the use of methanol as a solvent and triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the ease of preparation from accessible and inexpensive starting materials makes it a potential candidate for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups within the bicyclic framework.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom and carbonyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a model compound for studying stereochemical aspects and target-oriented transformations.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological activities and interactions.
Medicine: Derivatives of this compound have potential therapeutic applications due to their biological activity.
Industry: Its ease of synthesis and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with various molecular targets and pathways. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-benzyl-6-hydroxy-6-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
- 9-Azabicyclo[3.3.1]nonane,9-methyl-
- Methyl 9-Boc-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural feature distinguishes it from other similar compounds and contributes to its distinct reactivity and biological activity.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-9(13)10-4-2-3-7(8(10)12)5-11-6-10/h7,11H,2-6H2,1H3 |
InChI Key |
DIVQMHLIKOFBPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1=O)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13327480.png)
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13327485.png)
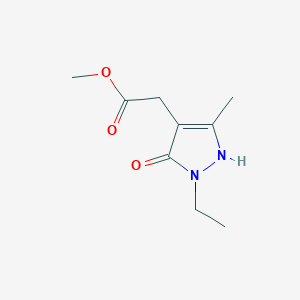
![2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)
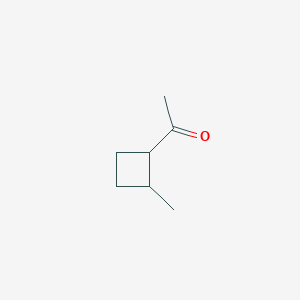
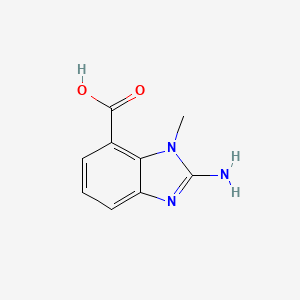
![Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
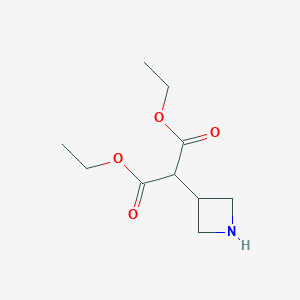
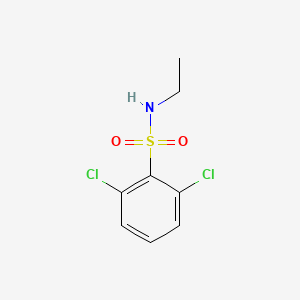

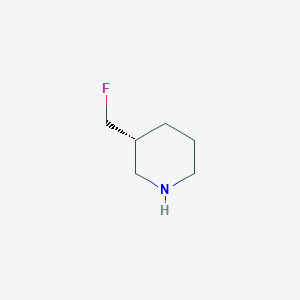
![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13327549.png)

